molecular formula C9H8N2O2 B1592887 4-Methoxy-1H-indazole-3-carbaldehyde CAS No. 898747-12-1

4-Methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B1592887
CAS No.: 898747-12-1
M. Wt: 176.17 g/mol
InChI Key: SJETWNRKPYWGOJ-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family, characterized by its unique molecular structure that includes a methoxy group (-OCH₃) attached to the fourth position of the indazole ring and a formyl group (-CHO) at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde typically involves multiple steps, starting with the formation of the indazole core. One common method is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions. The resulting indazole intermediate is then subjected to methylation to introduce the methoxy group at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted indazoles.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly as a kinase inhibitor in cancer therapy.

  • Industry: Its applications extend to the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1H-indazole-3-carbaldehyde

  • 1H-indazole-3-carboxaldehyde

  • 4-Methoxy-1H-indazole-3-carboxaldehyde

  • 4-Methoxy-1H-indazole-3-carboxylic acid

Properties

IUPAC Name

4-methoxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(5-12)11-10-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJETWNRKPYWGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NNC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646576
Record name 4-Methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-12-1
Record name 4-Methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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